molecular formula C15H10ClFN2 B1433457 3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride CAS No. 1779796-36-9

3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride

Cat. No.: B1433457
CAS No.: 1779796-36-9
M. Wt: 272.70 g/mol
InChI Key: WRHOKQFFLQKKNL-UHFFFAOYSA-N
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Description

3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride is a highly potent and selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It has shown significant potential in scientific research, particularly in the field of addiction treatment, where it has been found to inhibit cocaine-taking and cocaine-seeking behavior in animal models .

Biochemical Analysis

Biochemical Properties

MFZ 10-7 (hydrochloride) plays a significant role in biochemical reactions by interacting with the metabotropic glutamate receptor subtype 5 (mGluR5). It acts as a high-affinity negative allosteric modulator at this receptor, with a Ki value of 0.67 nM . This interaction inhibits the receptor’s activity, which is crucial in modulating synaptic transmission and plasticity in the central nervous system. The compound’s ability to inhibit mGluR5 has been linked to its potential therapeutic effects in reducing drug-seeking behavior and anxiety .

Cellular Effects

MFZ 10-7 (hydrochloride) has been shown to influence various cellular processes. It demonstrates anxiolytic properties in mouse models, indicating its potential to reduce anxiety . Additionally, the compound inhibits cocaine-taking and cocaine-seeking behavior in rats, suggesting its role in modulating addictive behaviors . MFZ 10-7 (hydrochloride) affects cell signaling pathways by inhibiting mGluR5-mediated calcium mobilization, which is essential for various cellular functions . This inhibition can lead to changes in gene expression and cellular metabolism, further influencing cell function.

Molecular Mechanism

The molecular mechanism of MFZ 10-7 (hydrochloride) involves its binding interactions with the mGluR5 receptor. As a negative allosteric modulator, it binds to a site distinct from the receptor’s active site, causing a conformational change that reduces the receptor’s activity . This inhibition of mGluR5 leads to decreased glutamate-mediated calcium mobilization, which is crucial for synaptic transmission and plasticity . The compound’s ability to modulate this receptor’s activity is key to its potential therapeutic effects in treating addiction and anxiety.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MFZ 10-7 (hydrochloride) have been observed to change over time. The compound demonstrates stability and retains its inhibitory effects on mGluR5 over extended periods . Long-term studies are necessary to fully understand its degradation and any potential long-term effects on cellular function. In in vivo studies, MFZ 10-7 (hydrochloride) has shown sustained effects in reducing drug-seeking behavior, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of MFZ 10-7 (hydrochloride) vary with different dosages in animal models. At lower doses, the compound effectively inhibits mGluR5 and reduces drug-seeking behavior without causing significant adverse effects . At higher doses, there may be potential toxic or adverse effects, although specific data on these effects are limited.

Metabolic Pathways

MFZ 10-7 (hydrochloride) is involved in metabolic pathways that include its interaction with mGluR5. The compound’s inhibition of this receptor affects the downstream signaling pathways and metabolic flux .

Transport and Distribution

The transport and distribution of MFZ 10-7 (hydrochloride) within cells and tissues involve its interaction with mGluR5. The compound’s ability to inhibit this receptor suggests that it may be localized to areas with high mGluR5 expression, such as the central nervous system .

Subcellular Localization

The subcellular localization of MFZ 10-7 (hydrochloride) is primarily associated with its target receptor, mGluR5. The compound’s inhibitory effects on this receptor suggest that it may be localized to synaptic sites where mGluR5 is expressed .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride is synthesized through a series of chemical reactions involving the introduction of functional groups to a benzonitrile core. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in controlled environments to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound, which is a highly potent and selective negative allosteric modulator of mGluR5 .

Properties

IUPAC Name

3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2.ClH/c1-11-3-2-4-15(18-11)6-5-12-7-13(10-17)9-14(16)8-12;/h2-4,7-9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHOKQFFLQKKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C#CC2=CC(=CC(=C2)F)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779796-36-9
Record name MFZ10-7 hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3EFD8HR3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of MFZ 10-7 (hydrochloride) and how does it impact cocaine addiction in preclinical models?

A: MFZ 10-7 (hydrochloride) is a novel negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) []. Unlike agonists or antagonists that directly bind to the active site, NAMs bind to allosteric sites on the receptor, altering its conformation and reducing its signaling activity.

  • Reduced Cocaine Self-Administration: MFZ 10-7 (hydrochloride) administration decreases the intravenous self-administration of cocaine in rats, suggesting a reduction in the rewarding effects of the drug [].
  • Suppressed Cocaine-Seeking Behavior: The compound also inhibits both cocaine-induced and cocaine-associated cue-induced reinstatement of drug-seeking behavior in rats []. This indicates a potential for MFZ 10-7 (hydrochloride) to reduce relapse, a major challenge in treating addiction.
  • Impact on Sucrose Reward: While MFZ 10-7 (hydrochloride) impacts cocaine reward pathways, its effects on natural rewards, like sucrose, appear less pronounced. Although it lowers the rate of sucrose self-administration, it doesn't significantly alter total sucrose intake, suggesting some selectivity for drug-related reward [].

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